

An In-depth Technical Guide to (2S)-2-acetamido-3-phenylpropanamide

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Compound of Interest

Compound Name: Ac-Phe-NH2

Cat. No.: B1665451

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This technical guide provides a comprehensive overview of the chemical structure, synthesis, and spectroscopic characterization of (2S)-2-acetamido-3-phenylpropanamide. It is intended for researchers, scientists, and drug development professionals interested in the properties and potential applications of this N-acetylated amino acid amide.

Chemical Structure and Properties

(2S)-2-acetamido-3-phenylpropanamide, also known as N-acetyl-L-phenylalanine amide, is a derivative of the amino acid L-phenylalanine. The presence of the acetamido group at the alpha-amino position and an amide group at the carboxyl position modifies its chemical properties, influencing its solubility, stability, and biological activity.

Chemical Identifiers:

Identifier	Value
IUPAC Name	(2S)-2-acetamido-3-phenylpropanamide
Molecular Formula	C ₁₁ H ₁₄ N ₂ O ₂
Molecular Weight	206.24 g/mol
InChIKey	LRSBEAVFLIKKIO-JTQLQIEISA-N[1]
SMILES	CC(=O)N--INVALID-LINK--C(N)=O[1]

Spectroscopic Data

The following tables summarize the key spectroscopic data for the characterization of (2S)-2-acetamido-3-phenylpropanamide.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: ^1H NMR Spectroscopic Data (400 MHz, DMSO-d₆)[1]

Chemical Shift (δ) ppm	Multiplicity	Coupling Constant (J) Hz	Number of Protons	Assignment
8.01	d	8.5	1H	NH (acetamido)
7.42	s	-	1H	NH ₂ (amide)
7.29 – 7.21	m	-	4H	Aromatic (C ₆ H ₅)
7.22 – 7.13	m	-	1H	Aromatic (C ₆ H ₅)
7.01	s	-	1H	NH ₂ (amide)
4.41	td	9.2, 4.7	1H	α -CH
2.98	dd	13.7, 4.7	1H	β -CH ₂
2.72	dd	13.7, 9.7	1H	β -CH ₂
1.75	s	-	3H	CH ₃ (acetyl)

Table 2: ^{13}C NMR Spectroscopic Data (101 MHz, DMSO-d₆)[1]

Chemical Shift (δ) ppm	Assignment
173.24	C=O (amide)
168.97	C=O (acetamido)
138.22	Quaternary Aromatic (C)
129.07	Aromatic (CH)
127.99	Aromatic (CH)
126.15	Aromatic (CH)
53.78	α -CH
37.65	β -CH ₂
22.50	CH ₃ (acetyl)

Infrared (IR) Spectroscopy

Table 3: Predicted FT-IR Spectroscopic Data

Wavenumber (cm ⁻¹)	Intensity	Assignment
~3350	Strong, Broad	N-H Stretch (Primary Amide)
~3200	Strong, Broad	N-H Stretch (Secondary Amide)
3060-3030	Medium	C-H Stretch (Aromatic)
2960-2850	Medium	C-H Stretch (Aliphatic)
~1660	Strong	C=O Stretch (Amide I - Primary Amide)
~1640	Strong	C=O Stretch (Amide I - Secondary Amide)
~1600	Medium	N-H Bend (Primary Amide)
~1540	Medium	N-H Bend (Amide II - Secondary Amide)
1495, 1455	Medium	C=C Stretch (Aromatic)

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Fragmentation

m/z	Proposed Fragment Ion
206	[M] ⁺ (Molecular Ion)
163	[M - CONH ₂] ⁺
148	[M - NH ₂ CO - CH ₃] ⁺
115	[C ₉ H ₇] ⁺ (Indenyl cation)
91	[C ₇ H ₇] ⁺ (Tropylium ion)
44	[CONH ₂] ⁺
43	[CH ₃ CO] ⁺

Experimental Protocols

Synthesis of (2S)-2-acetamido-3-phenylpropanamide

This protocol is adapted from the synthesis of a similar compound, N-acetyl-L-phenylalanine propargylamide.

Materials:

- N-acetyl-L-phenylalanine
- Ammonia (aqueous solution or gas)
- 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)
- 4-Dimethylaminopyridine (DMAP)
- Anhydrous Dichloromethane (CH_2Cl_2)
- Water
- Sodium Sulfate (Na_2SO_4)
- Silica Gel for column chromatography
- Solvents for chromatography (e.g., Dichloromethane/Methanol mixture)

Procedure:

- To a solution of N-acetyl-L-phenylalanine (1.0 eq) in anhydrous dichloromethane, add DMAP (0.1 eq) and EDC·HCl (1.5 eq).
- Stir the mixture at room temperature under an inert atmosphere (e.g., argon or nitrogen).
- Introduce ammonia into the reaction mixture. This can be achieved by bubbling ammonia gas through the solution or by the dropwise addition of a concentrated aqueous ammonia solution.

- Monitor the reaction progress by thin-layer chromatography (TLC) using a suitable eluent (e.g., $\text{CH}_2\text{Cl}_2/\text{MeOH}$ 9:1).
- Upon completion, wash the reaction mixture sequentially with water.
- Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
- Purify the crude product by flash chromatography on silica gel using an appropriate solvent gradient (e.g., a gradient of methanol in dichloromethane) to yield (2S)-2-acetamido-3-phenylpropanamide as a solid.

Diagram of Synthesis Workflow:



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Synthesis of (2S)-2-acetamido-3-phenylpropanamide.

Parallel Artificial Membrane Permeation Assay (PAMPA)

This assay is used to predict the passive intestinal absorption of a compound.

Materials:

- (2S)-2-acetamido-3-phenylpropanamide
- Phosphate buffered saline (PBS), pH 7.4
- Dodecane
- Lecithin
- 96-well filter plates with a hydrophobic PVDF membrane
- 96-well acceptor plates

- UV-Vis plate reader

Procedure:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
- Prepare the artificial membrane by impregnating the filter plate membrane with a solution of lecithin in dodecane.
- Prepare the donor solution by diluting the stock solution of the test compound in PBS to the final desired concentration.
- Add the donor solution to the wells of the filter plate.
- Add fresh PBS to the wells of the acceptor plate.
- Assemble the PAMPA sandwich by placing the filter plate on top of the acceptor plate.
- Incubate the plate assembly at room temperature for a defined period (e.g., 4-18 hours) with gentle shaking.
- After incubation, determine the concentration of the compound in both the donor and acceptor wells using a UV-Vis plate reader at the wavelength of maximum absorbance for the compound.
- Calculate the permeability coefficient (Pe) using the following equation:

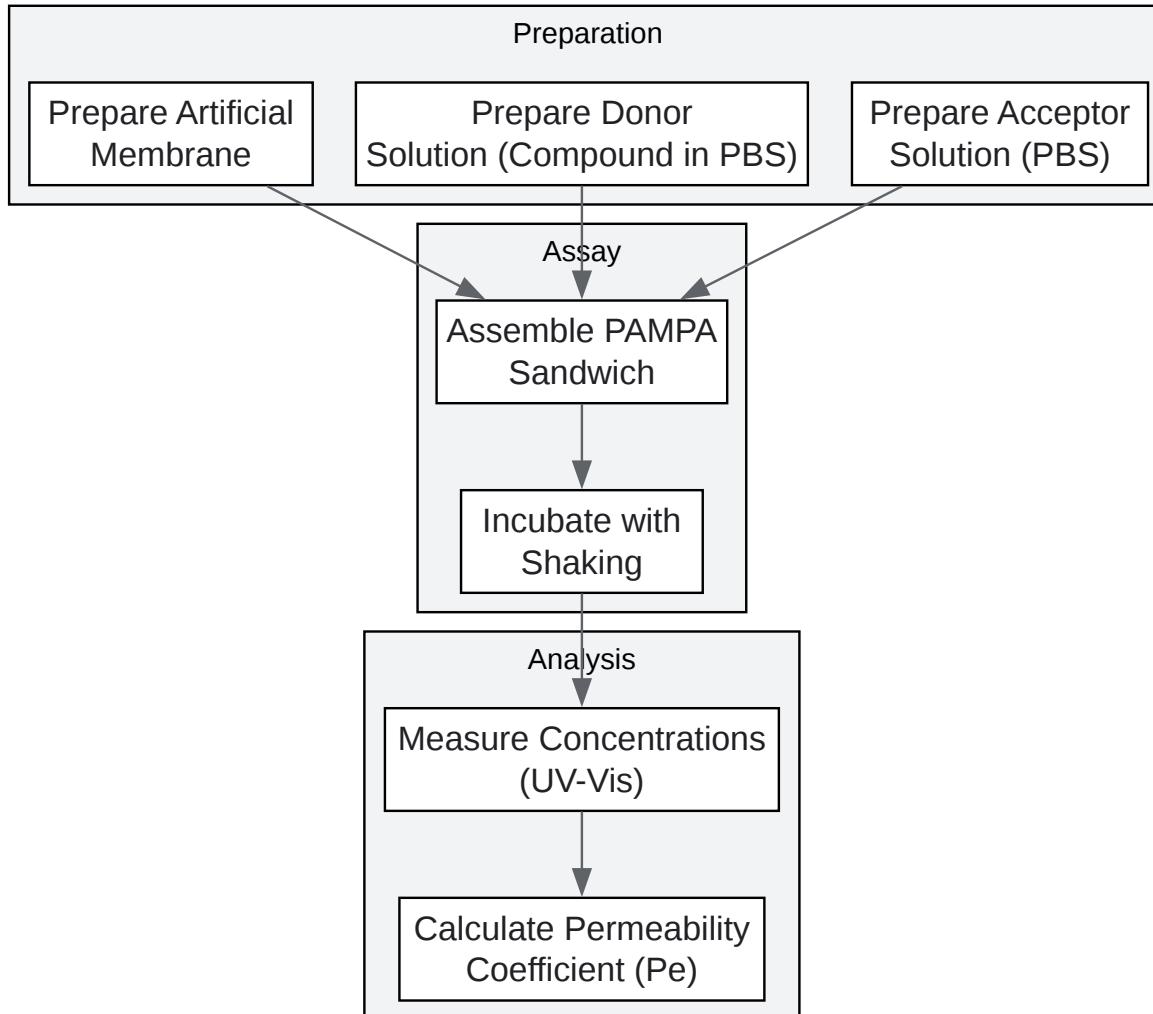
$$Pe = [-\ln(1 - [C_A]/[C_{equilibrium}])] * (V_D * V_A) / ((V_D + V_A) * A * t)$$

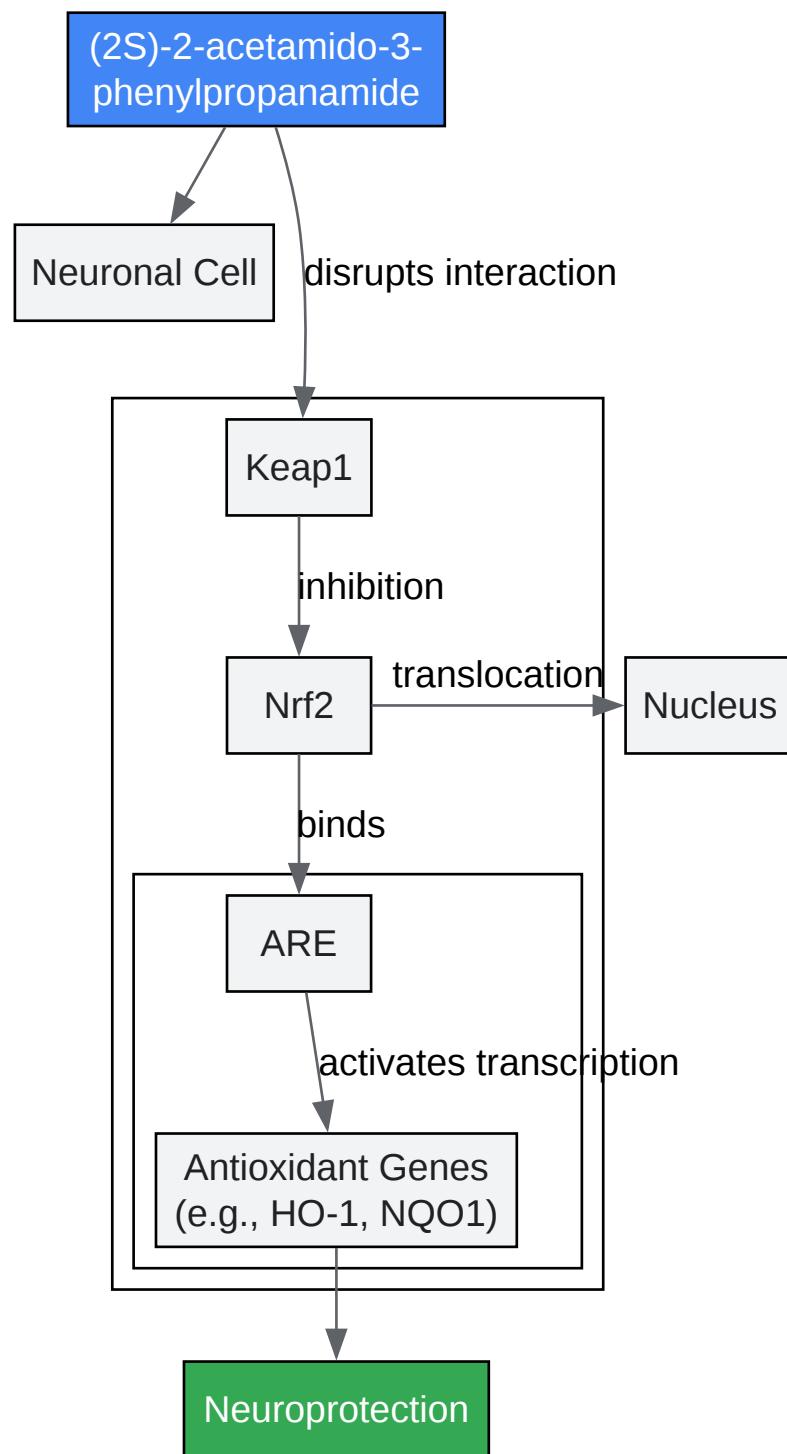
where:

- $[C_A]$ is the concentration in the acceptor well
- $[C_{equilibrium}]$ is the equilibrium concentration
- V_D and V_A are the volumes of the donor and acceptor wells, respectively
- A is the filter area

- t is the incubation time

Diagram of PAMPA Workflow:





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References

- 1. susi.usi.ch [susi.usi.ch]
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